3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 376371-41-4
VCID: VC11970137
InChI: InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
SMILES: C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C21H25NO2
Molecular Weight: 323.4 g/mol

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

CAS No.: 376371-41-4

Cat. No.: VC11970137

Molecular Formula: C21H25NO2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide - 376371-41-4

Specification

CAS No. 376371-41-4
Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
IUPAC Name 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Standard InChI InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
Standard InChI Key OZXLKPYJFSZSBG-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Overview

Chemical Name:
3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

Key Features:

  • Phenyl Groups: Two aromatic phenyl rings contribute to the compound's hydrophobicity and potential for π–π interactions.

  • Tetrahydropyran Ring: A six-membered oxygen-containing heterocyclic ring that adds conformational flexibility and polarity.

  • Propanamide Backbone: The amide functional group is known for its role in hydrogen bonding, which can influence solubility and reactivity.

Molecular Formula: C20H23NO2
Molecular Weight: 309.40 g/mol

Synthesis Pathway

While specific synthesis methods for this compound are not directly available in the search results, a plausible synthetic route can be proposed based on general organic chemistry principles:

  • Step 1: Formation of the Tetrahydropyran Intermediate

    • React 4-hydroxybenzaldehyde with a suitable alkene under acidic conditions to form the tetrahydropyran ring through an acid-catalyzed Prins reaction.

  • Step 2: Amide Bond Formation

    • Couple the tetrahydropyran intermediate with 3-phenylpropanoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond.

  • Step 3: Final Functionalization

    • Introduce the second phenyl group via Friedel-Crafts alkylation or similar aromatic substitution reactions.

This multi-step synthesis ensures regioselectivity and high yields while maintaining functional group integrity.

Analytical Characterization

The characterization of this compound would typically involve:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals for phenyl protons (~7 ppm).

    • Aliphatic protons from the tetrahydropyran ring (~1–4 ppm).

    • Amide proton (~8–9 ppm).

  • IR Spectroscopy:

    • Amide C=O stretch (~1650 cm⁻¹).

    • Aromatic C-H stretches (~3000 cm⁻¹).

    • C-O-C stretches from the tetrahydropyran (~1100 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 309 (corresponding to C20H23NO2).

  • Elemental Analysis:

    • Confirms carbon, hydrogen, nitrogen, and oxygen content consistent with the molecular formula.

Potential Applications

Although specific applications for this compound are not documented in the search results, its structural features suggest several possibilities:

  • Pharmaceutical Research:

    • The amide group and aromatic rings make it a candidate for drug discovery, particularly as a scaffold for enzyme inhibitors or receptor ligands.

  • Material Science:

    • The combination of hydrophobic and polar regions could enable its use in designing functionalized surfaces or organic semiconductors.

  • Biological Activity Studies:

    • The compound may exhibit bioactivity due to its resemblance to natural products containing tetrahydropyran rings (e.g., sugars or glycosides).

Research Gaps and Future Directions

  • Biological Evaluation:

    • Studies on its pharmacological properties (e.g., anti-inflammatory or antimicrobial activity) are necessary.

  • Synthetic Optimization:

    • Development of greener synthesis methods could enhance yield and reduce environmental impact.

  • Computational Studies:

    • Molecular docking or QSAR analysis could predict interactions with biological targets.

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